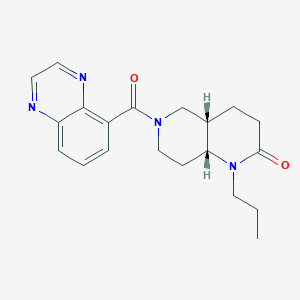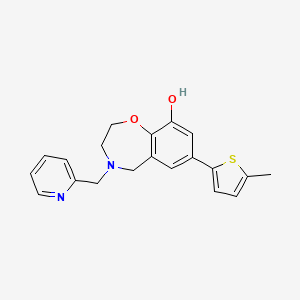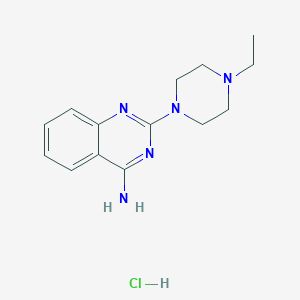![molecular formula C19H16ClN3O2S B5462012 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B5462012.png)
2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine, also known as CPTH2, is a chemical compound that has gained significant attention among researchers due to its potential therapeutic applications. This compound is a selective inhibitor of histone acetyltransferase (HAT), an enzyme that plays a crucial role in the regulation of gene expression.
作用机制
2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine is a selective inhibitor of HAT, an enzyme that catalyzes the acetylation of histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression by promoting the relaxation of chromatin structure and facilitating the access of transcription factors to DNA. Inhibition of HAT activity by 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine leads to the suppression of gene expression, particularly of genes involved in cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine has been shown to have a variety of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes. 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine also reduces the accumulation of toxic proteins in the brain, which is beneficial in the treatment of neurodegenerative diseases. In addition, 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine in lab experiments is its selectivity for HAT inhibition, which allows for the specific targeting of gene expression. 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine is its potential cytotoxicity at high concentrations, which can affect cell viability and lead to false results. Therefore, careful dose optimization is required for successful experiments.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine. One area of interest is the development of more potent and selective inhibitors of HAT activity. Another direction is the investigation of the effects of 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine on non-cancerous cells and tissues to better understand its potential therapeutic applications. Additionally, the combination of 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine derivatives with improved pharmacokinetic properties may lead to the development of novel therapeutics for various diseases.
合成方法
The synthesis of 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine involves the reaction of 4-chlorophenyl isocyanate with 2-(pyridin-3-yl)-1,3-thiazol-4-amine in the presence of morpholine. The reaction takes place under reflux conditions in a solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine.
科学研究应用
2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing the expression of oncogenes. 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing the accumulation of toxic proteins in the brain. In addition, 2-(4-chlorophenyl)-4-[(2-pyridin-3-yl-1,3-thiazol-4-yl)carbonyl]morpholine has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(2-pyridin-3-yl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c20-15-5-3-13(4-6-15)17-11-23(8-9-25-17)19(24)16-12-26-18(22-16)14-2-1-7-21-10-14/h1-7,10,12,17H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKFWICEYDUMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CSC(=N2)C3=CN=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cinnamoylamino)-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5461930.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5461935.png)
![3-(hydroxymethyl)-1-[4-(4-methoxyphenyl)butanoyl]-3-piperidinol](/img/structure/B5461943.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5461959.png)


![1-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]azepane](/img/structure/B5461974.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5461987.png)
![1-[3-(4-chlorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B5462003.png)
![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5462005.png)
![3-cyclopropyl-6-(4-phenylbutyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5462017.png)
![N-{5-[(cyclopentylamino)carbonyl]-2-methylphenyl}-2-furamide](/img/structure/B5462032.png)